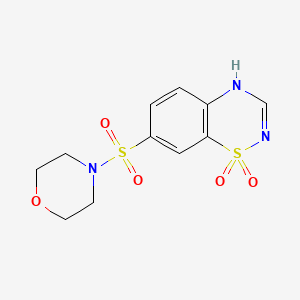
7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione” appears to contain a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound, featuring both an ether and an amine functional group. The sulfonyl group attached to the morpholine ring could potentially increase the compound’s reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Morpholine derivatives are typically solid at room temperature, and the presence of the sulfonyl group could potentially increase the compound’s polarity and solubility in water .Aplicaciones Científicas De Investigación
7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic synthesis and as an inhibitor of enzymes. Additionally, 7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine has been used in the synthesis of novel compounds such as quinolines and heterocyclic compounds.
Mecanismo De Acción
7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine acts as an inhibitor of enzymes by binding to the active site of an enzyme, thus blocking the enzyme’s activity. It also acts as a catalyst in organic reactions by facilitating the formation of a new bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine are largely unknown. However, it is known that the compound can act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. Inhibition of these enzymes can result in changes in the levels of certain hormones and neurotransmitters in the body. Additionally, 7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine can act as a catalyst in organic reactions, which can lead to the formation of new molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. Additionally, it is a highly soluble compound, making it easy to work with in aqueous solutions. The main limitation of 7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine is its toxicity. The compound is toxic and should be handled with caution.
Direcciones Futuras
The future directions for 7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine research include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into the compound’s mechanism of action and its use as a catalyst in organic synthesis could yield new insights into the compound’s potential uses. Additionally, further research into the compound’s safety and toxicity could help to ensure its safe use in laboratory experiments. Finally, further research into the synthesis of 7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine could lead to the development of new and more efficient synthesis methods.
Métodos De Síntesis
Synthesis of 7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine can be achieved through several methods. One common method involves the reaction of morpholine with chlorosulfonic acid. The reaction of morpholine with chlorosulfonic acid yields 7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneorpholine-7-sulfonic acid and hydrogen chloride. Another method involves the reaction of morpholine with sulfur trioxide, which yields the same compound.
Safety and Hazards
Propiedades
IUPAC Name |
7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S2/c15-20(16)11-7-9(1-2-10(11)12-8-13-20)21(17,18)14-3-5-19-6-4-14/h1-2,7-8H,3-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCYSVMNZBQXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyridazine](/img/structure/B6510801.png)
![ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6510823.png)
![N-[4-(dimethylamino)phenyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510827.png)
![N-(2,6-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510829.png)
![N-(3,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510832.png)
![2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6510837.png)
![N-(3-chloro-4-methylphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510849.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6510851.png)
![methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6510857.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6510861.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6510867.png)
![3-[2-(benzenesulfonyl)ethyl]-7-(piperidine-1-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6510885.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6510891.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6510894.png)